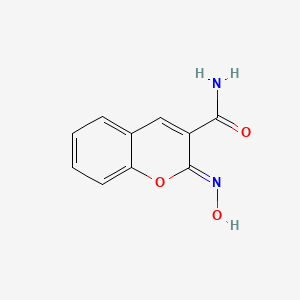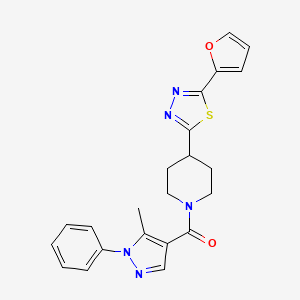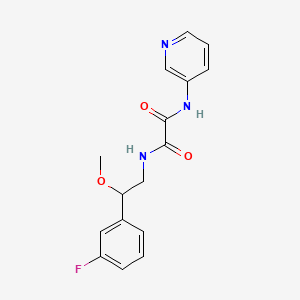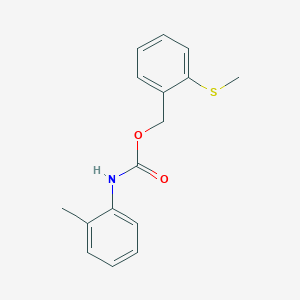
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research in the field of organic chemistry has led to the synthesis of various compounds with potential biological activities. For instance, Liu et al. (2006) designed and synthesized novel carboxamide derivatives, demonstrating some insecticidal or fungicidal activity, which could suggest a pathway for exploring similar compounds such as N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide for agricultural applications (Liu et al., 2006).
Photophysical and Fluorescent Properties
Padalkar et al. (2015) explored the synthesis, photophysical properties, and DFT computations of N-2-Aryl-1,2,3-Triazoles, demonstrating their potential as blue emitting fluorophores. This research highlights the possibility of utilizing this compound in the development of new fluorescent materials for imaging or sensing applications (Padalkar et al., 2015).
Crystal Structure Analysis
The work of L'abbé et al. (2010) on the crystal structure of related triazole compounds provides insights into their structural configuration, potentially aiding in the understanding of the physical and chemical properties of this compound. Such structural studies are crucial for the design of compounds with desired properties (L'abbé et al., 2010).
Polymer Synthesis and Properties
Research by Hsiao et al. (2000) into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) indicates the potential of incorporating compounds like this compound into polymeric materials. These materials could exhibit enhanced thermal stability and solubility, making them suitable for various industrial applications (Hsiao et al., 2000).
Antimicrobial and Enzyme Inhibition Studies
Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, revealing their antimicrobial properties. This suggests that compounds with a triazole core, such as this compound, could be explored for their antimicrobial activities, potentially leading to new therapeutic agents (Dey et al., 2015).
Propiedades
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-19(26)16-10-4-5-11-18(16)28-13-7-6-12-22-20(27)17-14-23-25(24-17)15-8-2-1-3-9-15/h1-5,8-11,14H,12-13H2,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPJLKOIAUINNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
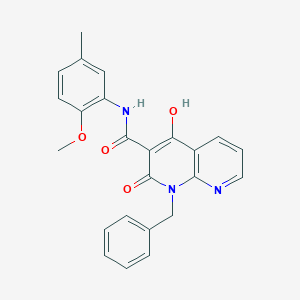
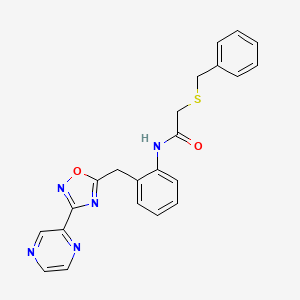
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)

![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
